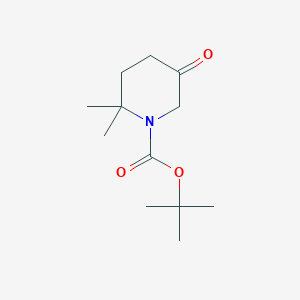

Tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-9(14)6-7-12(13,4)5/h6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXYWCDUZJABRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)CN1C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1894533-96-0 | |

| Record name | tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Piperidones

The piperidine scaffold is a ubiquitous and highly valued structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational pre-organization and ability to engage in key binding interactions make it an ideal building block for targeting a wide array of biological targets. Within this class of compounds, N-protected oxopiperidines serve as versatile intermediates, allowing for controlled and site-selective functionalization. Tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate, a gem-disubstituted piperidone, has emerged as a particularly valuable synthon. The presence of the gem-dimethyl group at the 2-position introduces conformational constraints and steric bulk, which can be exploited to fine-tune the pharmacological properties of target molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important intermediate.

Physicochemical and Spectroscopic Profile

This compound, also known as 1-Boc-2,2-dimethyl-5-piperidone, is a white to off-white solid at room temperature.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1894533-96-0 | --INVALID-LINK--[2][3] |

| Molecular Formula | C₁₂H₂₁NO₃ | --INVALID-LINK--[2][3] |

| Molecular Weight | 227.30 g/mol | --INVALID-LINK--[2][3] |

| Topological Polar Surface Area (TPSA) | 46.61 Ų | --INVALID-LINK--[2][3] |

| Predicted logP | 2.365 | --INVALID-LINK--[2][3] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of the 4-oxo isomer shows a triplet for the protons at the 3-position around 3.73 ppm, a broad singlet for the protons at the 5-position around 3.43 ppm, and another triplet for the protons at the 6-position around 2.49 ppm. The tert-butyl protecting group protons appear as a sharp singlet at approximately 1.49 ppm, and the gem-dimethyl protons also present as a singlet around 1.13 ppm.[4] It is expected that the 5-oxo isomer would display a different splitting pattern for the methylene protons of the piperidine ring due to the change in the ketone position.

-

¹³C NMR: The carbon NMR spectrum of related N-Boc protected piperidones typically shows the carbonyl carbon of the Boc group around 155 ppm and the quaternary carbon of the Boc group around 79 ppm. The ketone carbonyl will appear further downfield. The carbons of the piperidine ring and the methyl groups will have characteristic shifts in the aliphatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and the carbamate groups, typically in the range of 1680-1750 cm⁻¹.

Synthesis Strategies

The synthesis of this compound can be envisioned through several synthetic routes, primarily involving the construction of the substituted piperidine ring followed by functional group manipulations. A plausible and efficient approach is the α-alkylation of a pre-existing N-Boc-piperidone.

Conceptual Synthetic Workflow:

Figure 1: Conceptual workflow for the synthesis via α-alkylation.

Detailed Experimental Protocol (Adapted from the synthesis of the 4-oxo isomer): [4]

This protocol describes a general method for the α,α'-dialkylation of an N-Boc piperidone, which can be adapted for the synthesis of the target 5-oxo isomer.

Materials:

-

N-tert-butoxycarbonyl-5-piperidone

-

Sodium hydride (60% dispersion in mineral oil)

-

Iodomethane

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: A solution of N-tert-butoxycarbonyl-5-piperidone in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Sodium hydride (a slight excess, typically 2.1 equivalents for dialkylation) is added portion-wise to the cooled solution. The resulting mixture is stirred for a short period (e.g., 10 minutes) to allow for the formation of the enolate. Causality: The strong base is required to deprotonate the α-carbon adjacent to the ketone, forming a nucleophilic enolate.

-

Alkylation: Iodomethane (a slight excess) is added slowly to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred overnight (approximately 12 hours). Causality: The enolate undergoes a nucleophilic substitution reaction (SN2) with iodomethane, introducing the methyl groups.

-

Workup: The reaction mixture is concentrated under reduced pressure. The residue is then partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product can be purified by trituration with a suitable solvent system (e.g., ethyl acetate in hexanes) or by flash column chromatography to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is primarily dictated by the presence of the ketone functionality and the N-Boc protecting group.

Reactivity of the Ketone:

The ketone at the C5 position is susceptible to a variety of nucleophilic additions and condensation reactions. This allows for the introduction of diverse substituents at this position, further expanding the molecular diversity of potential drug candidates.

-

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride. This introduces a hydroxyl group that can serve as a handle for further functionalization or as a key pharmacophoric feature.

-

Wittig Reaction and Related Olefinations: The ketone can undergo olefination reactions to introduce carbon-carbon double bonds.

-

Reductive Amination: The ketone can be converted to an amine via reductive amination, providing a route to 5-amino-2,2-dimethylpiperidine derivatives.

Role of the N-Boc Protecting Group:

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).

-

Protection: The Boc group prevents the nitrogen from participating in unwanted side reactions during the modification of other parts of the molecule.

-

Deprotection and Further Functionalization: Removal of the Boc group reveals the secondary amine, which can then be alkylated, acylated, or used in other coupling reactions to build more complex molecular architectures.

Influence of the Gem-Dimethyl Group:

The gem-dimethyl group at the C2 position has a significant impact on the molecule's conformation and reactivity. It restricts the flexibility of the piperidine ring and can influence the stereochemical outcome of reactions at other positions. This steric hindrance can also be exploited to achieve selective transformations.

Applications in Drug Discovery and Development

Substituted piperidones are key intermediates in the synthesis of a wide range of pharmaceutically active compounds. While specific examples detailing the direct use of this compound are not extensively documented in publicly available literature, the patent literature for related compounds underscores its potential. For instance, optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate is a crucial intermediate in the synthesis of novel therapeutic agents.[1] This highlights the importance of substituted piperidones in the development of new drugs.

The structural motif of a gem-disubstituted piperidine is found in various bioactive molecules, suggesting that this compound could be a valuable starting material for the synthesis of analogs of these compounds. The ability to introduce diverse functionality at the C5 position and on the nitrogen atom after deprotection makes this a versatile scaffold for library synthesis in drug discovery programs targeting a variety of diseases.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound and its precursors. It is advisable to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique substitution pattern provides a platform for the creation of diverse chemical libraries for drug discovery. The synthetic routes to this compound are accessible, and its reactivity allows for a wide range of chemical transformations. As the demand for novel and effective therapeutics continues to grow, the importance of such well-defined and strategically functionalized building blocks in medicinal chemistry is undeniable.

References

An In-Depth Technical Guide to tert-Butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate

CAS Number: 1894533-96-0

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate, a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. The document details its chemical identity, physicochemical properties, and a proposed synthetic route based on established chemical principles. Furthermore, it explores the compound's reactivity, focusing on the strategic manipulation of its ketone and N-Boc protecting group functionalities. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the strategic application of this versatile molecule in the design and synthesis of novel chemical entities.

Introduction: A Versatile Piperidinone Scaffold

This compound, registered under CAS number 1894533-96-0, is a substituted piperidinone derivative.[1] The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. The introduction of a ketone functionality and gem-dimethyl substituents on the heterocyclic ring, combined with the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, makes this molecule a highly versatile intermediate for the synthesis of complex molecular architectures.

The strategic placement of the carbonyl group at the 5-position and the gem-dimethyl group at the 2-position offers unique steric and electronic properties that can be exploited in synthetic transformations. The Boc protecting group provides a stable yet readily cleavable means of masking the reactivity of the secondary amine, allowing for selective modifications at other positions of the molecule. This guide will delve into the synthesis, properties, and synthetic utility of this important building block.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1894533-96-0 | ChemScene[1] |

| Molecular Formula | C₁₂H₂₁NO₃ | ChemScene[1] |

| Molecular Weight | 227.30 g/mol | ChemScene[1] |

| Appearance | Solid (predicted) | - |

| Purity | ≥97% | ChemScene[1] |

| Storage | Store at room temperature | ChemScene[1] |

Spectroscopic Characterization:

-

Mass Spectrometry (Predicted): High-resolution mass spectrometry (HRMS) is a crucial tool for confirming the elemental composition of a molecule. The predicted monoisotopic mass and common adducts are presented below.[2]

-

[M+H]⁺: 228.15943

-

[M+Na]⁺: 250.14137

-

-

¹H NMR Spectroscopy (Predicted): Based on the structure, the proton NMR spectrum is expected to show distinct signals for the tert-butyl group (a singlet around 1.5 ppm), the gem-dimethyl groups (two singlets), and the methylene protons of the piperidine ring (multiplets).

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would be characterized by signals for the carbonyl carbon of the ketone (typically >200 ppm), the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbons of the tert-butyl and gem-dimethyl groups, and the methylene carbons of the piperidine ring.

-

Infrared (IR) Spectroscopy (Predicted): The IR spectrum would be expected to show strong absorption bands corresponding to the ketone C=O stretch (around 1715 cm⁻¹) and the urethane C=O stretch of the Boc group (around 1695 cm⁻¹).

Synthesis and Purification: A Proposed Synthetic Pathway

A detailed, peer-reviewed synthesis of this compound is not prominently available in the chemical literature. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of related substituted piperidinones. The following multi-step synthesis is adapted from a reported procedure for the analogous 2,2-dimethyl-4-oxopiperidine derivative.[3]

Proposed Synthetic Scheme:

Caption: Proposed synthesis of the target molecule.

Step-by-Step Experimental Protocol (Proposed):

Step 1: Synthesis of 5-Nitro-4,4-dimethyl-2-pentanone

-

To a stirred solution of nitromethane in a suitable aprotic solvent (e.g., THF), add a catalytic amount of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Cool the mixture to 0 °C and slowly add mesityl oxide.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Reductive Cyclization to form 2,2-Dimethyl-5-methyl-pyrrolidine-1-oxide

-

Dissolve the crude 5-nitro-4,4-dimethyl-2-pentanone in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Step 3: Boc Protection to yield this compound

-

Dissolve the crude cyclic nitrone from the previous step in a chlorinated solvent such as dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purification:

The final crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its ketone functionality and the ability to deprotect the Boc-protected amine.

Reactivity of the Ketone:

The carbonyl group at the 5-position is a versatile handle for a variety of chemical transformations:

-

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction can potentially be influenced by the choice of reagents and reaction conditions.

-

Reductive Amination: In the presence of a primary or secondary amine and a reducing agent (e.g., sodium triacetoxyborohydride), the ketone can undergo reductive amination to introduce a nitrogen-containing substituent at the 5-position.

-

Wittig Reaction: The ketone can react with phosphorus ylides in a Wittig reaction to form an exocyclic double bond, providing a route to further functionalized piperidine derivatives.

-

Organometallic Addition: Grignard reagents and other organometallic nucleophiles can add to the carbonyl group to form tertiary alcohols.[4][5] The gem-dimethyl group at the 2-position may exert some steric influence on the approach of the nucleophile.

Deprotection of the N-Boc Group:

The Boc protecting group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent. This deprotection unmasks the secondary amine, which can then undergo a variety of transformations:

-

N-Alkylation: The deprotected amine can be alkylated using alkyl halides or other electrophiles.

-

N-Acylation: Reaction with acyl chlorides or anhydrides will form the corresponding amides.

-

N-Arylation: The amine can participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl piperidines.

Workflow for Synthetic Elaboration:

Caption: Synthetic utility of the target molecule.

Applications in Drug Discovery and Medicinal Chemistry

Piperidinone-containing scaffolds are of significant interest in drug discovery due to their ability to serve as rigid templates for the spatial orientation of pharmacophoric groups. While specific examples of the direct use of this compound in clinical candidates are not widely reported, its value lies in its potential as a key intermediate for the synthesis of more complex molecules with therapeutic potential.

The functional handles on this molecule allow for the systematic exploration of the chemical space around the piperidine core. For instance, the ketone can be converted into a variety of functional groups that can interact with biological targets through hydrogen bonding or other non-covalent interactions. The gem-dimethyl group can provide steric bulk, which can influence binding affinity and selectivity, as well as metabolic stability.

The ability to deprotect the nitrogen and introduce a wide range of substituents allows for the modulation of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Safety and Handling

As with all chemical reagents, this compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its combination of a reactive ketone functionality, a stable yet readily cleavable Boc-protected amine, and unique substitution pattern on the piperidine ring provides chemists with a powerful tool for the construction of complex and diverse molecular architectures. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, highlighting its significance for researchers and scientists in the field of drug discovery and development.

References

-

MDPI. (n.d.). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H21NO3). Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 2-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

YouTube. (2018, September 20). 20.4 Reaction with Organometallic Reagents. Retrieved from [Link]

-

PMC. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

-

African Rock Art. (n.d.). tert-Butyl 3-methyl-5-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

YouTube. (2023, February 14). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. Retrieved from [Link]

-

Perelman School of Medicine at the University of Pennsylvania. (2023, September 9). Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 rec. Retrieved from [Link]

-

YouTube. (2021, May 26). Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28. Retrieved from [Link]

-

YouTube. (2021, April 10). 20.4 Reaction with Grignard Reagents and Gilman Reagents | Carboxylic Acid Derivatives. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Stereocontrolled `one pot' organometallic addition±ring opening reaction of a,b-aziridine aldehydes. A new entry to syn 1,2-amino alcohols. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of tert-Butyl 2,2-Dimethyl-5-Oxopiperidine-1-Carboxylate

Introduction

tert-Butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate, a key heterocyclic building block, is of significant interest to researchers in medicinal chemistry and drug development. As an N-Boc protected piperidone derivative, its unique structural features—a protected secondary amine, a ketone functionality, and a gem-dimethyl group—make it a versatile intermediate for the synthesis of complex molecular scaffolds, particularly for novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group provides stability under various reaction conditions while allowing for facile deprotection when required, a critical attribute in multi-step synthetic campaigns.

This guide provides a comprehensive overview of the core physical and analytical properties of this compound. The data and protocols herein are presented to empower researchers to handle, characterize, and utilize this reagent with confidence, ensuring both efficiency and reproducibility in their experimental workflows. We will delve into its physicochemical characteristics, spectroscopic signature, and the practical methodologies required for its robust characterization, grounding our discussion in the principles of analytical chemistry.

Chemical Identity and Core Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental identity and properties. These parameters govern its behavior in both storage and reaction environments.

Structural and Molecular Data

The compound is structurally defined as a piperidine ring with a ketone at the 5-position, two methyl groups at the 2-position, and a tert-butoxycarbonyl (Boc) group attached to the nitrogen atom.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1894533-96-0 | [1] |

| Molecular Formula | C₁₂H₂₁NO₃ | [1] |

| Molecular Weight | 227.30 g/mol | [1] |

| InChI Key | OSXYWCDUZJABRB-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1(CCC(=O)CN1C(=O)OC(C)(C)C)C | [2] |

General and Predicted Physical Properties

While extensive experimental data for this specific compound is not widely published, its physical properties can be reliably predicted based on its structure and data from analogous compounds. These properties are crucial for selecting appropriate solvents, predicting reaction kinetics, and ensuring safe handling.

| Property | Value / Observation | Source |

| Physical Form | Solid, powder | N/A |

| Storage Temperature | Room temperature | [1] |

| Purity | Typically ≥97% | [1] |

| XlogP (Predicted) | 1.6 - 2.365 | [1][2] |

| Topological Polar Surface Area | 46.61 Ų | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Expert Insight: The predicted XlogP value suggests moderate lipophilicity, indicating that the compound will have good solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and ethers, but limited solubility in water. This is a critical consideration for designing reaction workups and purification schemes; for instance, a liquid-liquid extraction using EtOAc and water would effectively partition the compound into the organic layer. The absence of hydrogen bond donors further supports its preference for less polar, aprotic solvents.

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential for verifying the identity and purity of starting materials. This section outlines the expected spectroscopic signatures for this compound.

Mass Spectrometry

Mass spectrometry is a definitive tool for confirming molecular weight. High-resolution mass spectrometry (HRMS) provides an exact mass, which is a powerful confirmation of the elemental composition. The table below lists the predicted exact masses for common adducts.

| Adduct Ion | Formula | Predicted m/z |

| [M+H]⁺ | [C₁₂H₂₂NO₃]⁺ | 228.15943 |

| [M+Na]⁺ | [C₁₂H₂₁NNaO₃]⁺ | 250.14137 |

| [M+K]⁺ | [C₁₂H₂₁NKO₃]⁺ | 266.11531 |

| [M+NH₄]⁺ | [C₁₂H₂₅N₂O₃]⁺ | 245.18597 |

| Data sourced from PubChemLite and calculated using advanced algorithms.[2] |

Causality in Fragmentation: In electron ionization (EI) or collision-induced dissociation (CID) experiments, a characteristic fragmentation pattern would be the loss of the tert-butyl group (57 Da) or isobutylene (56 Da) from the Boc protecting group, a hallmark of this moiety in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information. While a published spectrum for this specific CAS number is not available, the expected chemical shifts (in CDCl₃) can be reliably predicted based on its structure.

-

¹H NMR:

-

~1.4-1.5 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group on the Boc protector.

-

~1.2-1.3 ppm (singlet, 6H): The six equivalent protons of the gem-dimethyl group at the C2 position.

-

Multiplets in the ~2.0-2.8 ppm and ~3.5-4.0 ppm regions: Protons on the piperidine ring (CH₂ groups at C3, C4, and C6). The protons adjacent to the carbonyl (C4 and C6) would be expected further downfield. Due to the conformational rigidity imparted by the Boc group and gem-dimethyl substituents, these may appear as complex, broadened, or distinct multiplets.

-

-

¹³C NMR:

-

~170-172 ppm: Carbonyl carbon of the ketone (C5).

-

~154-156 ppm: Carbonyl carbon of the Boc carbamate.

-

~80-81 ppm: Quaternary carbon of the tert-butyl group.

-

~55-60 ppm: Quaternary carbon of the gem-dimethyl group (C2).

-

~28 ppm: Methyl carbons of the tert-butyl group.

-

~25-27 ppm: Methyl carbons of the gem-dimethyl group.

-

Signals in the ~35-50 ppm range: Methylene carbons of the piperidine ring (C3, C4, C6).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of this compound is expected to be dominated by two strong carbonyl stretching vibrations.

-

~1710-1730 cm⁻¹: C=O stretch from the ketone on the piperidine ring.

-

~1680-1700 cm⁻¹: C=O stretch from the carbamate of the Boc group. This is a highly characteristic and reliable peak for identifying N-Boc protected amines.

-

~2850-3000 cm⁻¹: C-H stretching vibrations from the aliphatic methyl and methylene groups.

Experimental Methodologies: A Self-Validating Workflow

To ensure the integrity of experimental results, a logical and self-validating workflow for material characterization is paramount. The following protocols describe standard procedures for verifying the physical properties of the title compound.

Caption: Workflow for structural verification and purity assessment.

Protocol 3.1: NMR Sample Preparation and Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Vortex briefly to ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Acquisition: Load the sample into the NMR spectrometer. Acquire a standard ¹H spectrum followed by a ¹³C spectrum (e.g., using a proton-decoupled pulse program like zgpg30).

-

Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the peaks in the ¹H spectrum and compare the chemical shifts and integrals to the expected values. Compare the ¹³C chemical shifts to predicted values.

Trustworthiness Check: The presence of the three distinct singlets in the ¹H NMR (for the Boc, gem-dimethyl, and ring protons) with the correct 9:6 proton ratio is a primary validation of the structure. The molecular formula confirmation from HRMS serves as an orthogonal validation method.

Protocol 3.2: High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition by obtaining an accurate mass measurement.

-

Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system appropriate for electrospray ionization (ESI), such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.

-

Infusion: Infuse the working solution directly into the ESI source of a time-of-flight (TOF) or Orbitrap mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the expected m/z values for the [M+H]⁺ and [M+Na]⁺ adducts (e.g., m/z 100-400).

-

Analysis: Identify the monoisotopic peaks for the protonated and sodiated molecular ions. Compare the measured accurate mass to the theoretically calculated mass. The mass error should be less than 5 ppm.

Expert Insight: The choice of ESI in positive mode is deliberate. The nitrogen atom in the piperidine ring is readily protonated, and the carbonyl oxygens can chelate sodium ions, leading to strong signals for the [M+H]⁺ and [M+Na]⁺ adducts, ensuring high sensitivity and reliable detection.

Caption: Inter-validation logic for analytical techniques.

Conclusion

This compound is a valuable synthetic intermediate whose utility is underpinned by its distinct physical properties. While some experimental values remain to be broadly published, a combination of predicted data, spectroscopic expectations derived from its structure, and robust analytical protocols provides a solid foundation for its effective use. By following the characterization workflow outlined in this guide, researchers can confidently verify the identity and purity of this reagent, ensuring the integrity of their subsequent synthetic transformations and contributing to the successful advancement of their research and development goals.

References

-

PubChem. tert-Butyl 2-methyl-5-oxopiperidine-1-carboxylate. [Link]

-

PubChem. (2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride. [Link]

-

PubChem. N-(tert-butoxycarbonyl)piperidine. [Link]

-

Chem-Impex International. 1-Boc-2,2-dimethyl-piperazine. [Link]

-

PubChemLite. This compound (C12H21NO3). [Link]

-

PubChem. tert-Butyl 2-oxopiperidine-1-carboxylate. [Link]

-

ResearchGate. ChemInform Abstract: Chemistry of Dimedone for Synthesis of Oxygen-, Nitrogen-, and Sulfur-Containing Heterocycles from 2-(3-Hydroxy-5,5-dimethylcyclohex-2-enylidene)malononitrile. [Link]

Sources

Tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate molecular weight

An In-Depth Technical Guide to the Molecular Weight Determination of Tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate

This guide provides a comprehensive technical overview of the methodologies employed to determine and verify the molecular weight of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of key analytical techniques.

Introduction

This compound, a key intermediate in synthetic organic chemistry, possesses the molecular formula C₁₂H₂₁NO₃.[1] The accurate determination of its molecular weight is a critical parameter for compound verification, purity assessment, and stoichiometric calculations in subsequent synthetic steps. This guide will explore the primary analytical techniques for this purpose: Mass Spectrometry and Elemental Analysis, supplemented by spectroscopic methods (NMR and FTIR) for structural confirmation.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for selecting and optimizing analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₃ | ChemScene[1] |

| Molecular Weight | 227.30 g/mol | ChemScene[1] |

| Monoisotopic Mass | 227.15215 Da | PubChemLite[2] |

| CAS Number | 1894533-96-0 | ChemScene[1] |

Mass Spectrometry: The Definitive Mass Measurement

Mass spectrometry (MS) is the cornerstone technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For N-Boc protected compounds like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) are preferred to minimize fragmentation and preserve the molecular ion.

Causality in Method Selection

The choice of ESI in positive ion mode (ESI+) is deliberate. The presence of a nitrogen atom in the piperidine ring and oxygen atoms in the carbonyl and carbamate groups allows for facile protonation, leading to the formation of the protonated molecule [M+H]⁺. This adduct is often the most abundant ion in the spectrum, providing a direct measurement of the monoisotopic mass.

Experimental Protocol: LC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Perform a serial dilution to a final concentration of 1-10 µg/mL for analysis.

2. Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is suitable for this compound.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the compound. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-9 min (5% B).[3]

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).[3]

-

Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Temperature: 300-350 °C.

-

Drying Gas Flow: 8-12 L/min.

Data Interpretation: Expected Results

The primary ion expected in the mass spectrum is the protonated molecule, [M+H]⁺, at an m/z of approximately 228.1594. Other common adducts that may be observed include the sodium adduct [M+Na]⁺ (m/z ~250.1414) and the potassium adduct [M+K]⁺ (m/z ~266.1153).[2] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

The tert-butyloxycarbonyl (Boc) protecting group is known to undergo characteristic fragmentation. A common fragmentation pathway involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da). Therefore, fragment ions at m/z ~172.1025 ([M+H-C₄H₈]⁺) and m/z ~128.0970 ([M+H-C₅H₉O₂]⁺) may also be observed, further confirming the structure of the compound.

Caption: Mass Spectrometry workflow for molecular weight determination.

Elemental Analysis: Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (C, H, N, O) in a compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry to provide orthogonal confirmation of the compound's identity.

Causality in Method Selection

Combustion analysis is the standard method for determining the percentage of carbon, hydrogen, and nitrogen in organic compounds.[] In this process, a sample is combusted in an excess of oxygen, and the resulting gases (CO₂, H₂O, and N₂) are quantified. The percentage of oxygen is typically determined by difference.

Experimental Protocol: Combustion Analysis

-

Sample Preparation: A small, accurately weighed amount of the pure, dry compound (typically 1-3 mg) is placed in a tin or silver capsule.

-

Combustion: The sample is combusted at high temperatures (around 900-1000 °C) in a stream of oxygen.

-

Gas Separation and Detection: The combustion products are passed through a series of columns to separate them, and they are then detected by a thermal conductivity detector.

-

Calculation: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.

Data Interpretation: From Percent Composition to Molecular Formula

Given the molecular formula C₁₂H₂₁NO₃, the theoretical elemental composition is:

-

Carbon (C): (12 * 12.011) / 227.30 * 100% = 63.39%

-

Hydrogen (H): (21 * 1.008) / 227.30 * 100% = 9.31%

-

Nitrogen (N): (1 * 14.007) / 227.30 * 100% = 6.16%

-

Oxygen (O): (3 * 15.999) / 227.30 * 100% = 21.13%

The experimentally determined percentages should be in close agreement with these theoretical values (typically within ±0.4%).

Caption: Elemental Analysis workflow for formula validation.

Spectroscopic Confirmation: Validating the Structure

While not direct measures of molecular weight, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for confirming the molecular structure, thereby providing confidence in the molecular formula and, by extension, the molecular weight.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the following characteristic signals would be expected:

-

¹H NMR: A sharp singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector. Signals for the methyl groups at the 2-position and the methylene protons of the piperidine ring would also be present in their respective regions.

-

¹³C NMR: A quaternary carbon signal around 80 ppm and methyl carbon signals around 28 ppm for the Boc group. The carbonyl carbon of the ketone would appear downfield (around 208 ppm), and the carbamate carbonyl would be observed around 154 ppm.[5]

FTIR Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by:

-

A strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the ketone.

-

Another strong absorption band around 1680-1700 cm⁻¹ due to the C=O stretching of the carbamate (Boc group).[5][6]

-

C-H stretching vibrations for the aliphatic protons in the 2850-3000 cm⁻¹ region.

Conclusion

The determination of the molecular weight of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry provides the most accurate and direct measurement of the molecular mass, while elemental analysis offers orthogonal confirmation of the elemental composition. Complementary spectroscopic techniques such as NMR and FTIR are crucial for verifying the molecular structure, ensuring the integrity of the compound under investigation. The protocols and principles outlined in this guide provide a robust framework for the accurate and reliable characterization of this and similar synthetic intermediates.

References

-

MDPI. (n.d.). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2-methyl-5-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 25(22), 5384. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H21NO3). Retrieved from [Link]

Sources

A-Z Guide to tert-Butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate: Synthesis, Characterization, and Applications

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth overview of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] This document details the compound's precise nomenclature, structural features, and physicochemical properties. A comprehensive, field-tested protocol for its synthesis via N-Boc protection of the corresponding piperidone precursor is presented, emphasizing the rationale behind procedural steps to ensure reproducibility and high purity. Furthermore, this guide covers essential spectroscopic characterization data, key applications, and safe handling practices, serving as a critical resource for researchers and scientists in organic synthesis and pharmaceutical development.

Nomenclature and Structural Identification

The precise and unambiguous identification of a chemical entity is fundamental for scientific integrity. The compound is systematically named according to IUPAC nomenclature guidelines.

-

IUPAC Name: this compound.

-

CAS Number: 1894533-96-0.[2]

-

Molecular Formula: C₁₂H₂₁NO₃.[2]

-

Molecular Weight: 227.30 g/mol .[2]

The structure consists of a piperidine ring, which is a six-membered nitrogen-containing heterocycle. Key functional groups include a ketone at the C-5 position, two methyl groups at the C-2 position (a gem-dimethyl group), and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The Boc group is a crucial feature, rendering the nitrogen atom less nucleophilic and preventing unwanted side reactions, a common and essential strategy in multi-step organic synthesis.[3]

| Identifier | Value | Source |

| IUPAC Name | This compound | Verified |

| CAS Registry Number | 1894533-96-0 | ChemScene[2] |

| Molecular Formula | C₁₂H₂₁NO₃ | ChemScene[2] |

| Molecular Weight | 227.30 | ChemScene[2] |

| InChIKey | OSXYWCDUZJABRB-UHFFFAOYSA-N | PubChem[4] |

| Canonical SMILES | CC1(CCC(=O)CN1C(=O)OC(C)(C)C)C | PubChem[4] |

Synthesis Protocol: N-Boc Protection of 2,2-Dimethylpiperidin-5-one

The most direct and widely adopted synthesis of the title compound involves the protection of the piperidine nitrogen of a suitable precursor with di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of modern organic chemistry, valued for its high efficiency and the stability of the resulting carbamate.

Causality and Experimental Rationale

The piperidine nitrogen is a secondary amine and thus nucleophilic. The Boc₂O reagent serves as an electrophilic source of the "Boc" group. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. A mild base, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N), is required to neutralize the acidic byproduct (tert-butanol and CO₂) and to deprotonate the amine, thereby increasing its nucleophilicity and driving the reaction to completion. The choice of a biphasic solvent system like THF/water or a polar aprotic solvent like dichloromethane (DCM) is critical for dissolving both the polar amine salt precursor and the nonpolar Boc₂O reagent.

Detailed Step-by-Step Methodology

This protocol is adapted from standard N-protection procedures for piperidones.

Materials:

-

2,2-Dimethylpiperidin-5-one hydrochloride (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

-

Sodium bicarbonate (NaHCO₃) (2.0 eq)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2,2-dimethylpiperidin-5-one hydrochloride (1.0 eq) and dissolve it in a 1:1 mixture of THF and water.

-

Basification: Add sodium bicarbonate (2.0 eq) to the solution and stir vigorously for 15-20 minutes at room temperature. This step neutralizes the hydrochloride salt, liberating the free secondary amine.

-

Boc Protection: Add di-tert-butyl dicarbonate (1.2 eq) to the reaction mixture. The use of a slight excess of Boc₂O ensures the complete conversion of the starting material.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Workup & Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with 5% aq. KHSO₄, water, and finally, brine. The acidic wash removes any unreacted base, while the brine wash helps to break emulsions and remove bulk water from the organic layer.

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure solid or oil.

Synthesis Workflow Diagram

Caption: Workflow for the N-Boc protection synthesis.

Spectroscopic and Physicochemical Data

Characterization is essential for confirming the identity and purity of the synthesized compound. Below are the expected analytical data points.

| Property / Technique | Expected Value / Observation |

| Appearance | White to off-white solid or colorless oil |

| Molecular Formula | C₁₂H₂₁NO₃ |

| Molecular Weight | 227.30 g/mol [2] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.8-3.6 (m, 2H, N-CH₂), ~2.5 (t, 2H, CH₂-C=O), ~2.0 (t, 2H, C(CH₃)₂-CH₂), 1.48 (s, 9H, C(CH₃)₃), 1.25 (s, 6H, C(CH₃)₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~208 (C=O), ~155 (N-C=O), ~80 (O-C(CH₃)₃), ~55 (C(CH₃)₂), ~45 (N-CH₂), ~40 (CH₂-C=O), ~35 (C(CH₃)₂-CH₂), 28.4 (O-C(CH₃)₃), 25.0 (C(CH₃)₂) |

| FT-IR (neat) | ν (cm⁻¹): ~2970 (C-H, aliph.), ~1730 (C=O, ketone), ~1690 (C=O, carbamate) |

| Mass Spec (ESI+) | m/z: 228.16 [M+H]⁺, 250.14 [M+Na]⁺[4] |

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The provided values are predictive and should be confirmed by experimental data.

Applications in Drug Development

Piperidine scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs. The title compound, this compound, serves as a versatile intermediate for creating more complex molecules.[1]

-

Scaffold for Inhibitors: The ketone functionality at the C-5 position is a synthetic handle that allows for a wide range of transformations, such as reductive amination to install diverse side chains or conversion to other functional groups.

-

Constrained Analogues: The gem-dimethyl group at the C-2 position provides steric bulk and locks the conformation of the piperidine ring. This is a common strategy in drug design to improve binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.

-

Building Block Synthesis: After modification, the Boc-protecting group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane), revealing the piperidine nitrogen for further functionalization, such as N-alkylation or amide bond formation.

Logical Relationship Diagram

Caption: Role as a versatile intermediate in synthesis.

Safety and Handling

As a standard laboratory chemical, proper safety protocols must be followed.

-

Hazard Statements: May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

This compound is a strategically important building block for synthetic and medicinal chemists. Its synthesis is straightforward, relying on the robust and high-yielding Boc-protection reaction. The compound's unique structural features—a reactive ketone, a conformationally restricted gem-dimethyl group, and a labile protecting group—make it an ideal starting point for the synthesis of diverse and complex piperidine-based molecules targeted for drug discovery programs. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application.

References

The Strategic Synthesis and Ascendance of a Key Pharmaceutical Building Block: A Technical Guide to tert-Butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate, a heterocyclic scaffold of significant interest in modern medicinal chemistry. We delve into the strategic considerations underpinning its synthesis, tracing the historical development of related piperidine chemistry that paved the way for its creation. The document offers a detailed examination of a plausible and efficient synthetic protocol, emphasizing the chemical principles and experimental choices that ensure high yield and purity. Furthermore, we explore the compound's emerging role as a valuable building block in the design and discovery of novel therapeutics, supported by an analysis of its structural features and applications in contemporary drug development programs. This guide is intended to serve as a critical resource for researchers engaged in the synthesis and utilization of complex heterocyclic intermediates.

Introduction: The Piperidine Scaffold and the Significance of Gem-Dimethyl Substitution

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational properties and its ability to serve as a versatile scaffold for diverse functionalization.[1] The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides a stable yet readily cleavable handle, facilitating multi-step synthetic sequences.[2]

The focus of this guide, this compound (CAS No. 1894533-96-0), incorporates a gem-dimethyl group at the 2-position of the piperidine ring.[3] This structural feature is of particular strategic importance in medicinal chemistry. The gem-dimethyl substitution can induce a specific conformational bias in the piperidine ring, which can be crucial for optimizing ligand-receptor interactions. Furthermore, this substitution pattern can enhance metabolic stability by blocking potential sites of oxidation, a critical consideration in drug design.

This guide will illuminate the discovery and history of this important molecule, not as a singular event, but as the culmination of decades of advances in synthetic organic chemistry, particularly in the realm of heterocyclic chemistry.

Historical Context and the Evolution of Piperidine Synthesis

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the chemical literature, its emergence can be understood as a logical progression in the field of piperidine synthesis. The historical development of methods to construct the piperidine ring provides the necessary context for appreciating the synthesis of this specific, highly functionalized derivative.

Early approaches to piperidine synthesis often relied on the reduction of pyridine precursors. However, the need for more complex substitution patterns and stereochemical control drove the development of more sophisticated cyclization strategies. A cornerstone of six-membered ring formation is the Dieckmann condensation , an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[4] This reaction is particularly effective for the synthesis of 5- and 6-membered rings.[1] The general mechanism involves the base-mediated formation of an enolate from one ester group, which then attacks the other ester carbonyl, leading to cyclization.

The synthesis of the target molecule or its immediate precursors likely draws inspiration from this classical transformation, adapted for an aza-system. The conceptual retrosynthesis points towards an acyclic amino-diester precursor that can undergo intramolecular cyclization.

A Plausible Synthetic Pathway: The Dieckmann-Type Cyclization Approach

The synthesis of this compound can be efficiently achieved through a multi-step sequence culminating in a Dieckmann-type intramolecular condensation. This approach offers a high degree of control over the introduction of the key structural elements.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule involves breaking the bond between the alpha-carbon of the ketone and the adjacent methylene group, a transformation characteristic of a Dieckmann condensation. This leads back to a linear N-Boc protected amino diester. This precursor, in turn, can be assembled from simpler, commercially available starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol

The following protocol outlines a robust and reproducible synthesis.

Step 1: Synthesis of the Acyclic Amino Diester Precursor

The synthesis commences with a Michael addition of a suitable amine to an α,β-unsaturated ester, followed by the introduction of the gem-dimethyl group and the second ester functionality. A key starting material would be a β-amino acid derivative already containing the gem-dimethyl moiety.

Protocol:

-

To a solution of a suitable β-amino ester equipped with a gem-dimethyl group in a suitable solvent (e.g., dichloromethane), add an appropriate α,β-unsaturated ester (e.g., ethyl acrylate) and a mild base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature for 12-24 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Protect the secondary amine with a Boc group by adding di-tert-butyl dicarbonate ((Boc)₂O) and continuing the reaction for an additional 4-6 hours.

-

Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

-

Purify the resulting N-Boc protected amino diester by column chromatography on silica gel.

Causality of Experimental Choices: The use of a mild base like triethylamine is crucial to promote the Michael addition without causing unwanted side reactions. The one-pot Boc protection simplifies the workflow and avoids the isolation of the intermediate secondary amine, which can be prone to side reactions.

Step 2: Intramolecular Dieckmann-Type Cyclization

The key ring-forming step is an intramolecular condensation of the purified amino diester.

Protocol:

-

Dissolve the N-Boc protected amino diester in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C and add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Causality of Experimental Choices: The use of a strong, non-nucleophilic base is essential to deprotonate the α-carbon of one of the ester groups to initiate the cyclization without competing nucleophilic attack on the ester carbonyls. The low temperature at the start of the reaction helps to control the initial deprotonation and minimize potential side reactions. Anhydrous and inert conditions are critical to prevent quenching of the strong base and the enolate intermediate.

Caption: Synthetic workflow for the target compound.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of the title compound is presented below.

| Property | Value |

| CAS Number | 1894533-96-0[3] |

| Molecular Formula | C₁₂H₂₁NO₃[3] |

| Molecular Weight | 227.30 g/mol [3] |

| Appearance | White to off-white solid |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.5 ppm), the gem-dimethyl groups (two singlets), and the methylene protons of the piperidine ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ketone and the carbamate, the quaternary carbons of the tert-butyl and gem-dimethyl groups, and the carbons of the piperidine ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Development

The strategic placement of the gem-dimethyl group and the ketone functionality makes this compound a highly valuable building block in drug discovery. The ketone can be readily transformed into a variety of other functional groups, including amines, alcohols, and heterocycles, providing access to a diverse range of novel chemical entities.

A notable application of a closely related scaffold is in the development of renin inhibitors. For instance, (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides have been designed and identified as potent renin inhibitors, demonstrating the utility of the 2,2-dimethyl-5-oxo-piperazine core in targeting this important enzyme.[5] The structural similarity suggests that the title compound could serve as a key intermediate for the synthesis of analogous piperidine-based inhibitors of various biological targets. The gem-dimethyl group in these structures likely plays a crucial role in conferring favorable pharmacokinetic properties and dictating the bioactive conformation.

Conclusion

This compound represents a sophisticated and strategically important building block in the arsenal of the modern medicinal chemist. While its specific "discovery" may be difficult to pinpoint to a single event, its synthesis is a testament to the power and versatility of established organic reactions, particularly the Dieckmann-type condensation. The unique combination of a protected nitrogen, a reactive ketone, and a conformationally influential gem-dimethyl group ensures its continued and expanding role in the quest for novel and effective therapeutics. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, with the aim of empowering researchers to fully leverage the synthetic potential of this valuable intermediate.

References

- Jung, M. E., & Avery, M. A. (1985). A new diastereoselective amination in an acyclic system. Journal of the American Chemical Society, 107(6), 1797–1798.

- Palomo, C., Oiarbide, M., & García, J. M. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Organic Letters, 13(23), 6276–6279.

- Chen, J., et al. (2019). Cyclic poly(β-amino ester)s with enhanced gene transfection activity synthesized through intra-molecular cyclization.

- Dieckmann, W. (1894). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.

- Ghosez, L., et al. (2009). A Four-Component Synthesis of Piperidone Scaffolds Involving an Intermolecular Diels-Alder Reaction.

- Li, G., et al. (2020). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. European Journal of Medicinal Chemistry, 199, 112389.

- Wang, L., et al. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate.

- Takanashi, K., et al. (2012). Design and discovery of new (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides as potent renin inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7677-7682.

- Kwon, O., et al. (2022). Intermediates for optically active piperidine derivatives and preparation methods thereof. U.S.

- Anderson, R. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(40), 11956-11965.

-

PubChem. (n.d.). tert-Butyl 2-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Merck Sharp & Dohme Corp. (2014). Preparation of tert-butyl 4-((1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.

- Dutta, A. S., et al. (2011). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)

- Reddy, B. V. S., et al. (2019).

- Glorius, F., et al. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes.

- Orsini, P., et al. (2007).

- Hallett, D. J., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244.

- Zhejiang Huahai Pharmaceutical Co., Ltd. (2010). N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

-

Hoffman Fine Chemicals. (n.d.). Methyl N-boc-2-oxopiperidine-3-carboxylate. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate | C11H19NO3 | CID 66545682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design and discovery of new (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides as potent renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Sourcing and Verifying tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Key Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic selection of synthetic building blocks is paramount. tert-Butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate (CAS No. 883103-33-7) is a heterocyclic ketone of significant interest. Its sterically hindered piperidine core, furnished with a gem-dimethyl group adjacent to the nitrogen, and a versatile ketone functionality, makes it a valuable intermediate for constructing complex molecular architectures. The presence of the tert-butoxycarbonyl (Boc) protecting group ensures stability under various reaction conditions while allowing for facile deprotection under acidic protocols, a cornerstone of orthogonal synthesis strategies.[1][2]

This guide provides an in-depth analysis of the commercial supplier landscape for this compound. More critically, it equips the end-user with the field-proven knowledge required to perform rigorous incoming quality control (QC), ensuring that the material purchased meets the stringent requirements for downstream applications in research and development.

Part 1: Commercial Supplier Landscape Analysis

The acquisition of high-purity starting materials is the foundation of any successful synthetic campaign. A survey of the market reveals several reputable suppliers for this compound. The choice of supplier often involves a trade-off between cost, purity, availability, and the quality of accompanying documentation.

From a practical standpoint, researchers should prioritize suppliers who provide comprehensive analytical data, such as a Certificate of Analysis (CofA) with detailed purity assessment by Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: Comparative Analysis of Commercial Suppliers

| Supplier | Typical Purity | Availability | Documentation Quality | Target Audience |

| Sigma-Aldrich (Merck) | ≥95% | Often in stock, partner suppliers may have lead times.[3] | High (Detailed CofA, SDS) | Broad R&D, Academia |

| ChemScene | ≥97% | Typically in stock.[4] | Good (Provides key specs, SDS available).[4] | Medicinal Chemistry, CROs |

| Biosynth | Varies (Sold as a reference standard) | Check for stock | High (Intended for analytical use) | Analytical Labs, QC Depts |

| AbovChem | ≥95% | Check for stock.[5] | Standard (Basic specs, safety info).[5] | Bulk & Custom Synthesis |

| Fluorochem | ≥97% | Variable stock levels across regions.[6] | Good (Provides detailed chemical properties).[6] | Broad R&D, Specialty Chem |

Disclaimer: Availability and purity are subject to batch variations. Always verify with the supplier before ordering.

Part 2: The Scientist's Mandate: Incoming Material Quality Control

Trust, but verify. This principle is non-negotiable in a scientific setting. While suppliers provide a CofA, it is the responsibility of the receiving scientist to independently confirm the identity, purity, and integrity of the material. This self-validating system prevents the costly propagation of errors through a synthetic sequence. The following workflow is a robust protocol for the qualification of newly acquired this compound.

Visualizing the QC Workflow

The logical flow of the incoming material verification process is critical. Each step builds upon the last, from simple physical inspection to detailed analytical confirmation.

Caption: Workflow for Incoming Quality Control (QC).

Experimental Protocol 1: Structural Verification by ¹H NMR Spectroscopy

Causality: Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful tool for unambiguous structural confirmation. It provides a unique fingerprint based on the chemical environment of each proton in the molecule. For this specific compound, we expect to see characteristic signals for the tert-butyl group, the gem-dimethyl groups, and the piperidine ring protons.

Methodology:

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~1.48 ppm (singlet, 9H): Protons of the tert-butoxycarbonyl (Boc) group.

-

~1.20 ppm (singlet, 6H): Protons of the two methyl groups at the C2 position (gem-dimethyl).

-

~3.5-3.7 ppm (multiplet, 2H): Methylene protons adjacent to the nitrogen (C6-H₂).

-

~2.5-2.7 ppm (multiplet, 2H): Methylene protons adjacent to the carbonyl (C4-H₂).

-

~2.3-2.5 ppm (multiplet, 2H): Methylene protons at the C3 position.

-

Trustworthiness: The integration of these signals should correspond to the number of protons (9:6:2:2:2). Any significant deviation or the presence of unassigned peaks indicates impurities.

Experimental Protocol 2: Purity Assessment by LC-MS

Causality: Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for assessing the purity of the sample and confirming its molecular weight.[7][8][9][10] The chromatography separates the main component from any impurities, while the mass spectrometer provides the mass-to-charge ratio (m/z), confirming the compound's identity.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of ~1 mg/mL. Dilute this solution to ~10-50 µg/mL for analysis.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to 95% B over 5-10 minutes, hold, and re-equilibrate.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Range: m/z 100-500.

-

-

Expected Results:

-

Expected Ion: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z ≈ 228.16 .[11] A sodium adduct [M+Na]⁺ at m/z ≈ 250.14 may also be present.[11]

-

Purity: The peak area of the main component in the chromatogram, typically detected by a UV detector (e.g., at 210 nm) or by total ion current (TIC), should be ≥95-97% as claimed by the supplier.

Trustworthiness: This method provides quantitative purity data and orthogonal confirmation of the molecular weight determined by NMR. The combination of these two techniques forms a robust, self-validating system for quality assessment, consistent with principles like Quality by Design (QbD).[]

Conclusion

The selection of a commercial supplier for this compound is the first step in a critical path for drug discovery and development. While factors like cost and lead time are important, they must not overshadow the imperative for unimpeachable quality. As demonstrated, a Senior Application Scientist's role extends beyond mere procurement to include the implementation of rigorous, in-house verification protocols. By combining a thorough analysis of the supplier landscape with hands-on analytical validation using NMR and LC-MS, researchers can proceed with confidence, knowing their starting material is of the highest integrity, thereby safeguarding the validity and reproducibility of their scientific endeavors.

References

- The use of liquid chromatography-atmospheric pressure chemical ionization mass spectrometry to explore the in vitro metabolism of cyanoalkyl piperidine deriv

- tert-Butyl 2,2-dimethyl-5-oxopiperidine-1-carboxyl

- Use of N-(4-aminophenyl)

- tert-butyl 2-methyl-5-oxopiperidine-1-carboxyl

- Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position.MDPI.

- tert-Butyl 2-methyl-5-oxopiperidine-1-carboxyl

- tert-butyl 3,3-dimethyl-5-oxopiperidine-1-carboxyl

- Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns.

- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.